Cellulase

Descripción general

Descripción

Cellulase is an enzyme that catalyzes cellulolysis, the decomposition of cellulose and some related polysaccharides. The enzyme breaks down the cellulose molecule into monosaccharides (“simple sugars”) such as β-glucose, or shorter polysaccharides and oligosaccharides . Cellulases are produced chiefly by fungi, bacteria, and protozoans, and are also found in a few types of animals and plants .

Synthesis Analysis

Cellulases are a complex group of enzymes secreted by a broad range of microorganisms including fungi, bacteria, and actinomycetes . The combined action of three major enzymes, exoglucanases, endoglucanases, and β-glucosidase, determines the efficiency of cellulose hydrolysis .

Molecular Structure Analysis

Cellulases are modular, consisting of putative novel cysteine-rich carbohydrate-binding modules (CBMs), proline/serine- (PS) rich linkers in addition to putative Ig-like and unknown domains in some members . The protein sequences of cellulases belonging to different strains were retrieved using UniProt .

Chemical Reactions Analysis

Cellulases break down the cellulose molecule into monosaccharides (“simple sugars”) such as β-glucose, or shorter polysaccharides and oligosaccharides . The specific reaction involved is the hydrolysis of the 1,4-β-D-glycosidic linkages in cellulose, hemicellulose, lichenin, and cereal β-D-glucans .

Physical and Chemical Properties Analysis

Cellulose is a heterogeneous polysaccharide, and its enzymatic hydrolysis requires endoglucanase, exoglucanase (cellobiohydrolase), and β-glucosidase to work together . The spatial conformation of cellulose is a consequence of beta-1,4 glycosidic bonds, which are organized in a linear structure with a strong tendency to form intramolecular hydrogen bonds between hydroxyl groups of the same molecule .

Aplicaciones Científicas De Investigación

Production and Activation from Microorganisms

Cellulase is an enzyme with the capability to degrade cellulose into glucose through a catalytic process. Research has explored this compound enzymes' activation from various microorganisms such as Aspergillus niger, Bacillus subtilis, and Trichoderma reesei, highlighting the enzymes' production through different pre-treatment methods and substrates. The study underscores the importance of producing this compound in solid form to maintain enzyme activity stability and introduces carrier agents like non-reducing sugars in the freeze-drying process to preserve biological activity, demonstrating significant potential for industrial applications (Maryanty et al., 2021).

Carbohydrate Binding Modules (CBMs) in Cellulases

CBMs play a crucial role in the association of cellulases with cellulose, facilitating cellulosic hydrolysis. Reviews on CBM visualizations have provided insights into how cellulases interact with cellulose, revealing the most effective crystal faces for cellulose interaction and the importance of this compound size in accessing cellulose fragments. This knowledge advances the understanding of this compound efficiency in biotechnological processes, suggesting avenues for improving this compound formulations for industrial use (Yan & Wu, 2020).

Optimization and Genetic Modification for Enhanced Production

The production of microbial this compound has seen considerable advancements through optimization and genetic modification. A review focusing on the production of this compound on a large scale highlights the potential of using cheap agro-wastes as substrates and employing genetic modification to improve production levels. This approach not only enhances this compound production efficiency but also contributes to the sustainable utilization of renewable resources, highlighting the critical interrelationship between optimizing culture conditions, genetic modifications, and enzyme modeling for industrial applications (Rabby et al., 2022).

Immobilization onto Magnetic Nanoparticles for Industrial Applications

Recent research has focused on this compound immobilization onto magnetic nanoparticles (MNPs) to address challenges related to thermal and storage stability, enzyme leakage, and reusability. This technique enhances enzyme reusability, activity, and stability while improving enzyme recovery, offering promising potential for biotechnological processes across various industries. The application of MNPs presents a novel approach to overcoming the limitations of this compound applications in industry, paving the way for more efficient and sustainable industrial processes (Khoshnevisan et al., 2019).

Mecanismo De Acción

Target of Action

Cellulase, also known as beta-cellotriose, primarily targets cellulose, the most abundant polysaccharide present on earth . This compound is a complex group of enzymes secreted by a broad range of microorganisms including fungi, bacteria, and actinomycetes . The enzyme targets the β-1,4-linkages in the polymeric structure of cellulose . The primary targets of this compound are the endoglucanases, exoglucanases, and β-glucosidases .

Mode of Action

This compound interacts with its targets through a process known as cellulolysis, the decomposition of cellulose and some related polysaccharides . The specific reaction involved is the hydrolysis of the 1,4-β-D-glycosidic linkages in cellulose . The exoglucanase acts on the reducing ends of the cellulose chain and releases cellobiose as the end product . Endoglucanase randomly attacks the internal o-glycosidic bonds, resulting in glucan chains of different lengths . The β-glucosidases act specifically on the β-cellobiose disaccharides and produce glucose .

Biochemical Pathways

The biochemical pathway of this compound involves the synergistic action of three types of enzymatic activities: endoglucanases or 1, 4-β-D-glucan 4-glucanohydrolases, exoglucanases, and β-glucosidases or β-D-glucoside glucohydrolases . This results in the release of D-glucose units from soluble cellodextrins and a variety of glycosides . The glucose units can then be fermented to bioethanol .

Pharmacokinetics

The pharmacokinetics of this compound involve the understanding of accurate this compound catalytic activities . The process of this compound biocatalysis is considered a heterogeneous reaction where crystallinity has been shown to be a key parameter . The processivity, synergism, and mechanistic paradigm for cellulose depolymerizations are critical factors that influence the bioavailability of the products of this compound action .

Result of Action

The result of this compound action is the breakdown of the cellulose molecule into monosaccharides (“simple sugars”) such as β-glucose, or shorter polysaccharides and oligosaccharides .

Action Environment

In the natural environment, synergistic interactions among cellulolytic microorganisms play an important role in the hydrolysis of lignocellulosic polymer materials . The efficiency of this process is determined by the combined action of three major enzymes: exoglucanases, endoglucanases, and β-glucosidase . The action pathway of cellulases mainly depends on the distance of the catalytic sites . About 90-95% of all bacterial this compound activity is observed under aerobic conditions by aerobic bacteria .

Safety and Hazards

When handling cellulase, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The demand for cellulase is growing in various industries, including the agricultural sector, to improve the fertility of the soil, to improve plant growth, and to prevent and control diseases in plants . Additionally, the rising production of wheat and other cereals is propelling the future growth of this compound .

Análisis Bioquímico

Biochemical Properties

Cellulase catalyzes the endohydrolysis of 1,4-beta-D-glucosidic linkages in cellulose, lichenin, and cereal beta-D-glucans . It breaks down the cellulose molecule into monosaccharides such as beta-glucose, or shorter polysaccharides and oligosaccharides . The specific reaction involved is the hydrolysis of the 1,4-beta-D-glycosidic linkages in cellulose, hemicellulose, lichenin, and cereal beta-D-glucans .

Cellular Effects

This compound has been found to have antioxidant properties, which may help protect against damaging free radicals . Free radicals steal electrons from healthy cells, resulting in damage to the cellular structure. Prolonged cellular damage can accelerate aging and increase one’s risk for various diseases .

Molecular Mechanism

This compound decomposes cellulose through a process called cellulolysis. This involves the endohydrolysis of 1,4-beta-D-glucosidic linkages in cellulose, lichenin, and cereal beta-D-glucans . The specific reaction involved is the hydrolysis of the 1,4-beta-D-glycosidic linkages in cellulose, hemicellulose, lichenin, and cereal beta-D-glucans .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the study conducted by Pang et al. found that the peak activity of this compound reached 14.04±0.42 U/ml utilizing statistical optimization using Response Surface Methodology (RSM) after 72 hours of fermentation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, dairy cows fed with forage treated with a this compound enzyme preparation ate more feed and produced 5-25% more milk .

Metabolic Pathways

This compound plays a key role in the metabolic pathway of cellulose degradation. It catalyzes the endohydrolysis of 1,4-beta-D-glucosidic linkages in cellulose, lichenin, and cereal beta-D-glucans .

Transport and Distribution

This compound goes through secretory pathways to reach the extracellular space, where enzymatic reactions take place . Secretory pathways in various cells have been the focus of many research fields .

Subcellular Localization

This compound is located in the endoplasmic reticulum, Golgi, vacuoles, and cell membrane/wall, but not the septum . It is secreted abundantly into the culture medium .

Propiedades

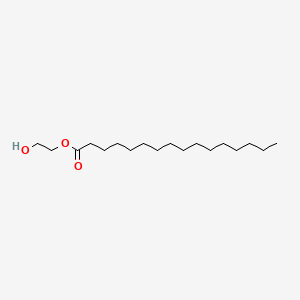

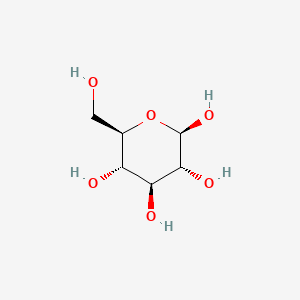

IUPAC Name |

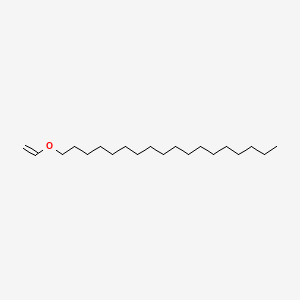

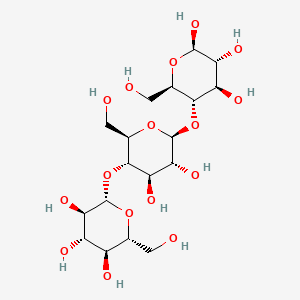

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-CSHPIKHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] | |

| Record name | Cellulase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9012-54-8, 61788-77-0 | |

| Record name | Cellulase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rayon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.